Differentiation by Synthetic Utility: Precursor to a Sub-Nanomolar CCR5 Antagonist
This compound is a key intermediate in the synthesis of a highly potent CCR5 antagonist. While direct activity data for 3-amino-4-(cyclopropylamino)benzoic acid itself is not available, the final drug-like molecule (CHEMBL2164217) exhibits an IC50 of 0.110 nM in a cell-based assay. This is a significant, quantifiable improvement in potency compared to established clinical CCR5 antagonists evaluated under comparable conditions [1].
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.110 nM (for CHEMBL2164217, synthesized from this intermediate) [1] |
| Comparator Or Baseline | Vicriviroc (IC50: 0.91 nM) and Maraviroc (IC50: 3.3 nM to 7.2 nM) |
| Quantified Difference | CHEMBL2164217 is approximately 8.3-fold more potent than Vicriviroc and 30- to 65-fold more potent than Maraviroc in these assays. |
| Conditions | CCR5 receptor antagonism assessed in P4R5 cells co-expressing CD4 and an LTR-beta-gal construct [1]. Comparable cell-based assays were used for comparator data . |
Why This Matters
This provides a clear rationale for procuring this specific intermediate: it is a documented precursor to a molecule with a verifiable, substantial potency advantage over two clinically validated alternatives.
- [1] BindingDB. Entry for BDBM50394601 (CHEMBL2164217). View Source
